Pyrimidine-2-carboxylic acid hydrochloride
Overview
Description
Pyrimidine-2-carboxylic acid, also known as 2-carboxy-Pyrimidine, is a synthetic intermediate useful for pharmaceutical synthesis . It is a white to off-white solid .
Synthesis Analysis
Pyrimidines are synthesized through various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .Molecular Structure Analysis
The molecular structure of Pyrimidine-2-carboxylic acid is C5H4N2O2 with a molecular weight of 124.10 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines .Physical And Chemical Properties Analysis
Pyrimidine-2-carboxylic acid is a white to off-white solid . It has a molecular formula of C5H4N2O2 and a molecular weight of 124.10 .Scientific Research Applications
Applications in Solar Cell Technology
Pyrimidine-2-carboxylic acid hydrochloride has been investigated for its potential applications in dye-sensitized solar cells. A study by Wu et al. (2015) revealed that pyrimidine-2-carboxylic acid can serve as an electron-accepting and anchoring group in these cells. The use of this compound resulted in an enhanced overall conversion efficiency of 5.45%, a significant improvement compared to cells using cyanoacrylic acid as the electron acceptor (Wu, Li, Ågren, Hua, & Tian, 2015).
Role in Coordination Chemistry
Pyrimidine-2-carboxylic acid hydrochloride plays a crucial role in coordination chemistry, particularly in the synthesis and characterization of metal complexes. Świderski et al. (2019) synthesized and characterized new metal complexes using pyrimidine-2-carboxylic acid, exploring their thermal, spectroscopic, and X-ray properties. These complexes exhibited interesting coordination properties, where metal ions were coordinated through nitrogen atoms from the pyrimidine ring and carboxylate oxygen atoms (Świderski, Świsłocka, Łyszczek, Wojtulewski, Samsonowicz, & Lewandowski, 2019).
Involvement in Electrochemical Reduction
The compound is also significant in the field of electrochemistry. O'Reilly and Elving (1977) conducted studies on the electrochemical reduction of substituted pyrimidines, including pyrimidine-2-carboxylic acid. Their research provided insights into the electrochemical properties and reduction processes of these compounds, which are crucial for understanding their behavior in various chemical environments (O'Reilly & Elving, 1977).
Synthesis and Antimicrobial Evaluation
In medicinal chemistry, pyrimidine-2-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial properties. Shastri and Post (2019) prepared novel hydroxyimino derivatives of dihydropyrimidine-carboxylic acids and assessed their antimicrobial activity. This research highlights the potential of pyrimidine-2-carboxylic acid hydrochloride derivatives in the development of new antimicrobial agents (Shastri & Post, 2019).
Safety And Hazards
Future Directions
Pyrimidines have a wide range of pharmacological effects and are part of many essential natural and synthetic products . They have potential use in the development of new anti-inflammatory agents and anticancer drugs . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .
properties
IUPAC Name |
pyrimidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2.ClH/c8-5(9)4-6-2-1-3-7-4;/h1-3H,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKJPVULGYVDQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-2-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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